1,6-Bis(4-methylphenyl)hexane-1,6-dione
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Overview
Description
1,6-Bis(4-methylphenyl)hexane-1,6-dione is an organic compound with the molecular formula C20H22O2 It is a diketone, meaning it contains two ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Bis(4-methylphenyl)hexane-1,6-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-methylbenzoyl chloride reacts with hexane-1,6-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(4-methylphenyl)hexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the diketone groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,6-Bis(4-methylphenyl)hexane-1,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6-Bis(4-methylphenyl)hexane-1,6-dione involves its interaction with molecular targets such as enzymes and receptors. The diketone groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the aromatic rings may participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione: This compound has methoxy groups instead of methyl groups on the aromatic rings.
1,6-Bis(4-chlorophenyl)hexane-1,6-dione: This compound has chlorine atoms instead of methyl groups on the aromatic rings.
Uniqueness
1,6-Bis(4-methylphenyl)hexane-1,6-dione is unique due to its specific substitution pattern and the presence of two diketone groups
Properties
CAS No. |
6280-00-8 |
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Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1,6-bis(4-methylphenyl)hexane-1,6-dione |
InChI |
InChI=1S/C20H22O2/c1-15-7-11-17(12-8-15)19(21)5-3-4-6-20(22)18-13-9-16(2)10-14-18/h7-14H,3-6H2,1-2H3 |
InChI Key |
ONAXVWKDWBEZCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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